

An In-depth Technical Guide to the Physical Properties of Iceane

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Compound of Interest

Compound Name: *Iceane*

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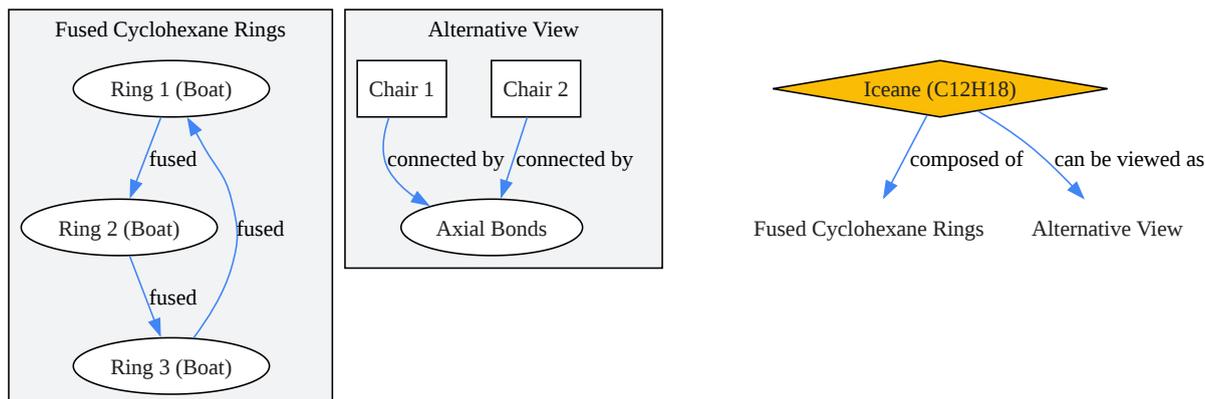
Introduction

Iceane, with the systematic IUPAC name tetracyclo[5.3.1.12,6.04,9]dodecane, is a saturated polycyclic cage hydrocarbon with the chemical formula $C_{12}H_{18}$. Its unique, highly symmetrical, and rigid structure, resembling a fragment of the diamondoid-wurtzite (ice) lattice, has garnered considerable interest in theoretical and synthetic chemistry. This guide provides a comprehensive overview of the known physical properties of **iceane**, intended to serve as a valuable resource for researchers in chemistry and drug development.

Molecular Structure and Identification

Iceane possesses a D_{3h} point group symmetry, contributing to its notable stability and high melting point. Its rigid, cage-like framework is constructed from three fused cyclohexane rings in a boat conformation or two chair-form cyclohexane rings connected by three parallel axial bonds.

DOT Diagram of **Iceane**'s Logical Structure



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Caption: Logical representation of **Iceane**'s fused ring structure.

Tabulated Physical Properties

The following table summarizes the available quantitative data for the physical properties of **iceane**. It is important to note that comprehensive experimental data for some properties, such as density and solubility, are not widely reported in the literature.

Physical Property	Value	Units	Citation
Molecular Formula	C ₁₂ H ₁₈	-	[1]
Molar Mass	162.27	g/mol	[1]
Melting Point	327-329	°C	
Boiling Point	Sublimes	-	[2]
Density (calculated from crystal structure)	~1.16	g/cm ³	
Solubility in Water	Insoluble (predicted)	-	
Solubility in Organic Solvents	Soluble in nonpolar solvents (predicted)	-	[3][4]

Experimental Protocols

Detailed experimental protocols for the determination of all physical properties of **iceane** are not readily available in modern literature. The initial syntheses and characterizations were performed in the 1970s. Below are generalized experimental approaches that would have been used for the characterization of a new compound like **iceane**.

Melting Point Determination: The melting point of **iceane** was likely determined using a capillary melting point apparatus. A small, purified sample of crystalline **iceane** would be packed into a thin-walled capillary tube, which is then heated in a calibrated apparatus. The temperature range over which the solid melts to a clear liquid is recorded as the melting point. Given its high melting point, a high-temperature melting point apparatus would have been necessary.

Boiling Point and Sublimation: The observation that **iceane** sublimes indicates that its vapor pressure reaches atmospheric pressure at a temperature below its melting point. This property would have been observed during heating, where the solid disappears without the formation of a liquid phase. The boiling point under reduced pressure could be determined using a sublimation apparatus, but this data is not reported.

Density Determination (from Crystallographic Data): While an experimental density measurement for a bulk sample is not found in the literature, the density can be calculated from X-ray crystallography data. The crystal structure of **iceane** has been reported as hexagonal, space group $P6_3/m$, with cell dimensions $a = 6.582(1) \text{ \AA}$ and $c = 11.843(3) \text{ \AA}$, and $Z = 2$ molecules per unit cell.

The density (ρ) can be calculated using the formula: $\rho = (Z * M) / (N_a * V)$ where:

- Z = number of molecules per unit cell (2)
- M = molar mass (162.27 g/mol)
- N_a = Avogadro's number ($6.022 \times 10^{23} \text{ mol}^{-1}$)
- V = volume of the unit cell. For a hexagonal system, $V = a^2 * c * \sin(60^\circ)$.

Solubility Assessment: The solubility of **iceane** would have been determined by adding a small amount of the compound to various solvents at a specific temperature and observing its dissolution. As a nonpolar hydrocarbon, **iceane** is predicted to be soluble in other nonpolar organic solvents such as hexane, toluene, and chloroform, following the principle of "like dissolves like".^{[3][4]} Conversely, it is expected to be insoluble in polar solvents like water.

Spectroscopic Data

Directly measured, high-resolution spectra for **iceane** are not widely available in public databases. The following sections describe the expected spectral characteristics based on its structure and general principles of spectroscopy for alkanes.

¹H NMR Spectroscopy (Predicted)

Due to its high symmetry (D_{3h}), the ¹H NMR spectrum of **iceane** is expected to be simple. There are only two chemically distinct types of protons:

- Bridgehead protons (6H): Protons attached to the carbons at the junction of the rings.
- Methylene protons (12H): Protons of the CH₂ groups.

Therefore, the proton-decoupled ^{13}C NMR spectrum of **iceane** would be expected to show only two signals. The predicted chemical shifts would be in the typical alkane region.

^{13}C NMR Spectroscopy (Predicted)

Similar to the ^1H NMR, the high symmetry of **iceane** simplifies its ^{13}C NMR spectrum. There are two sets of equivalent carbon atoms:

- Bridgehead carbons (CH): The six carbons at the ring junctions.
- Methylene carbons (CH_2): The six carbons in the methylene bridges.

Thus, the ^{13}C NMR spectrum is expected to display only two signals in the aliphatic region (typically 10-60 ppm).

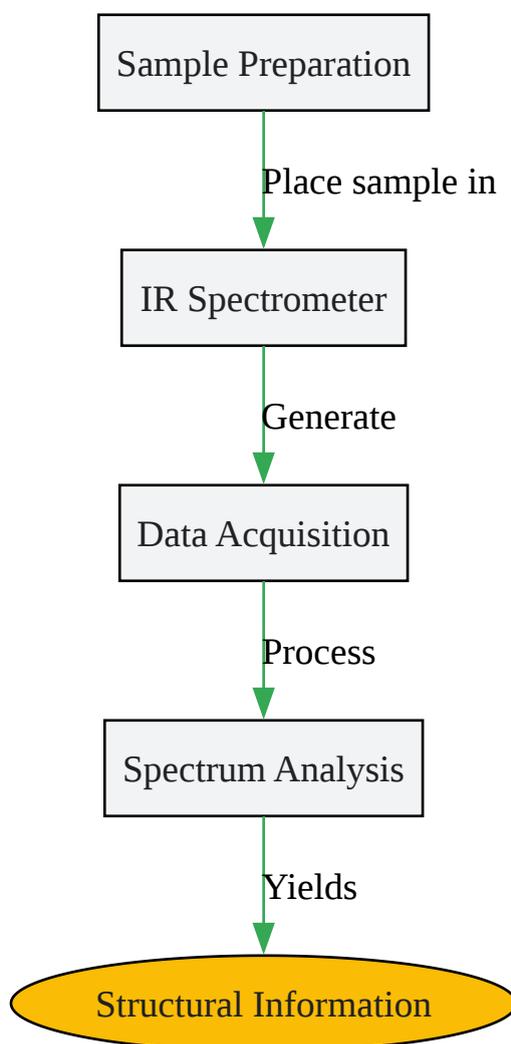
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of **iceane** is expected to be characteristic of a saturated hydrocarbon. The main absorption bands would be:

- C-H stretching: Strong absorptions in the $2850\text{-}3000\text{ cm}^{-1}$ region.[5]
- C-H bending (scissoring): Absorptions around $1450\text{-}1470\text{ cm}^{-1}$. [5]
- Other C-H bending and rocking vibrations: In the fingerprint region below 1400 cm^{-1} .

The spectrum would be notable for the absence of bands associated with functional groups like C=O, O-H, or C=C.

DOT Diagram of a General IR Spectroscopy Workflow



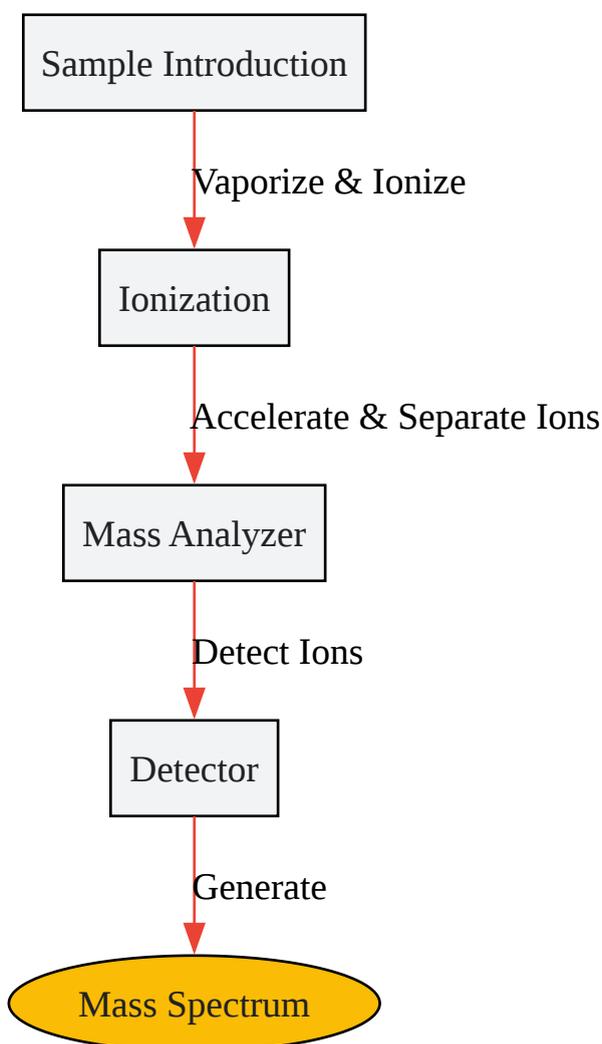
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Caption: General workflow for obtaining and analyzing an IR spectrum.

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, **iceane** would be expected to show a molecular ion peak (M^+) at $m/z = 162$, corresponding to its molecular weight.[1] The fragmentation pattern would likely involve the loss of alkyl fragments, characteristic of alkanes. Due to the stability of the cage structure, the molecular ion peak might be relatively intense compared to acyclic alkanes. Common fragments would likely arise from the cleavage of C-C bonds within the cage structure.

DOT Diagram of a General Mass Spectrometry Workflow



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Caption: Simplified workflow of a typical mass spectrometer.

Conclusion

Iceane is a fascinating molecule with a unique and highly symmetrical structure. While some of its fundamental physical properties, such as its high melting point, are well-documented, a comprehensive experimental dataset for properties like density, solubility, and detailed spectroscopic analysis is not readily available in the contemporary scientific literature. This guide provides the most current and relevant information, supplemented with predictions based on its chemical structure and the known properties of similar compounds. Further experimental investigation is warranted to fully characterize this intriguing hydrocarbon and unlock its potential in various fields of chemical research and materials science.

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